molecular formula C4H5KO4 B019000 Potassium 3-methoxy-3-oxopropanoate CAS No. 38330-80-2

Potassium 3-methoxy-3-oxopropanoate

Cat. No. B019000
CAS RN: 38330-80-2
M. Wt: 156.18 g/mol
InChI Key: WWTULTKUWBKVGV-UHFFFAOYSA-M
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Description

Potassium 3-methoxy-3-oxopropanoate is a chemical compound that has been explored in various studies for its synthesis, molecular structure, and chemical properties. This compound is part of a broader category of substances that have been the subject of extensive research due to their interesting and diverse chemical behaviors.

Synthesis Analysis

  • The synthesis of related compounds often involves complex chemical reactions. For instance, the potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids was synthesized through a selective deprotonation process involving treatment with n-butyl lithium–potassium tert-butoxide in THF at -78 degrees Celsius, which led to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000).

Molecular Structure Analysis

  • Structural studies of similar compounds have revealed intricate details. For example, a study on hydrate potassium 5-(5,7-dihydroxy-6-methoxy-4-oxo-4H-chromen-3-yl)-2-methoxybenzenesulfonate provided insights into the molecular structure of such compounds using X-ray diffraction analysis (Guo Ya-ning, 2009).

Chemical Reactions and Properties

  • Chemical reactions involving potassium-based compounds can be quite diverse. A study exploring the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, in the presence of potassium carbonate, revealed the formation of various cyclopropane bis-lactones, showing the compound's reactivity under certain conditions (Fariña et al., 1986).

Physical Properties Analysis

  • The physical properties of similar compounds, such as 3-Methoxy-1-propanol, synthesized through potassium propoxide, were analyzed using ultrasonic methods. These studies provide valuable insights into the behavior of these compounds in various solvents and conditions (Nishikawa & Ueda, 1991).

Chemical Properties Analysis

  • The chemical properties of potassium-based compounds can be quite unique. For instance, a study on potassium channel activators based on the benzopyran substructure revealed significant insights into the chemistry and potential applications of these compounds (Thompson, Doggrell, & Hoberg, 2003).

Scientific Research Applications

  • Green Chemistry : Potassium ferrate is used as an eco-friendly iron-based activator for reducing toxicity and chemical oxygen demand (COD) in water treatment processes (Khatebasreh et al., 2022).

  • Medicinal Chemistry : Certain potassium compounds, such as potassium bromate, have been identified as nephrotoxic agents and potential renal carcinogens (Kurokawa et al., 1990). Moreover, novel potassium channel blockers like 3-methyl-4-aminopyridine (3Me4AP) show promise for therapy and imaging in conditions like multiple sclerosis (Rodríguez-Rangel et al., 2019).

  • Organic Synthesis : The compound plays a role in selective para metalation processes in organic chemistry, aiding in the synthesis of various organic compounds (Sinha et al., 2000).

  • Supramolecular Chemistry : Potassium salts are used to synthesize solid supramolecular complexes with applications in various fields (Covaci et al., 2000).

  • Environmental Science : In environmental science, the interaction of similar compounds with OH radicals and their subsequent reactions have been studied for their environmental impact (Aschmann et al., 2011).

  • Materials Science : In materials science, research focuses on how potassium-doped materials affect adsorption and stability, as seen in studies on methanol on potassium-dosed surfaces (Solymosi et al., 1987).

  • Agriculture : Research in agriculture emphasizes understanding potassium's role in plant stress situations and promoting cooperation between various stakeholders (Römheld & Kirkby, 2010).

  • Catalysis : Designing surface active sites in catalysts can optimize their activity and selectivity for specific reactions, with potassium playing a crucial role in such developments (Wang & Wachs, 2004).

Safety And Hazards

Potassium 3-methoxy-3-oxopropanoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective clothing and eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

potassium;3-methoxy-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.K/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTULTKUWBKVGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191698
Record name Potassium methyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-methoxy-3-oxopropanoate

CAS RN

38330-80-2
Record name Potassium methyl malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038330802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium methyl malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium methyl malonate
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Synthesis routes and methods

Procedure details

111.6 g of KOH (1.8 mol) are dissolved in 500 g of methanol, and the solution is added to 264.2 g of dimethyl malonate (2 mol) in the course of 2 h at room temperature. The KPG agitator is operated during this at 50 rpm. This mixes the reaction suspension inadequately, broad edge zones remain virtually unmixed. The reaction suspension is then filtered and the filtration residue is washed with methanol and dried in vacuo. 214.2 g of KMM are is obtained, equivalent to a yield of 76% of theory having a DKM content of <0.2% by weight.
Name
Quantity
111.6 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
264.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Chau Nguyen, AT Nguyen Tran, P Wang, S Zhang… - Molecules, 2023 - mdpi.com
… Following a general procedure [3], a mixture of 2-TIPS (349 mg, 1.00 mmol), potassium 3-methoxy-3-oxopropanoate (245 mg, 1.57 mmol), Xantphos (351 mg, 0.607 mmol), MgCl 2 (149 …
Number of citations: 3 www.mdpi.com
W Che, YZ Li, JC Liu, SF Zhu, JH Xie, QL Zhou - Organic letters, 2019 - ACS Publications
… Ester 4 was then converted to the corresponding acid (84% yield), which was treated with carbonyldiimidazole, potassium 3-methoxy-3-oxopropanoate, and MgCl 2 in THF (15) to …
Number of citations: 14 pubs.acs.org
QQ He, X Zhang, HQ Wu, SX Gu, XD Ma… - Bioorganic & medicinal …, 2011 - Elsevier
… The resulting mixture was stirred at room temperature for 2 h, and then potassium 3-methoxy-3-oxopropanoate (374 mg, 2.4 mmol) and MgCl 2 (228 mg, 2.4 mmol) were added portion-…
Number of citations: 17 www.sciencedirect.com
PW Timmons - 2015 - uh-ir.tdl.org
Salvinorin A is the active compound in the plant Salvia divinorum, commonly known as salvia. It is a highly selective kappa opioid agonist, which gives it potent hallucinogenic and …
Number of citations: 0 uh-ir.tdl.org
GA Strohmeier, C Reidlinger… - QSAR & Combinatorial …, 2005 - Wiley Online Library
… At the same time potassium 3-methoxy 3-oxopropanoate (460 mg, 2.95 mmol, 1.11 equiv) and anhydrous magnesium chloride (300 mg, 3.15 mmol, 1.2 equiv) in 15 mL dry acetonitrile …
Number of citations: 12 onlinelibrary.wiley.com
QQ He, SX Gu, J Liu, HQ Wu, X Zhang, LM Yang… - Bioorganic & medicinal …, 2011 - Elsevier
… After a mixture of potassium 3-methoxy-3-oxopropanoate (374 mg, 2.4 mmol) and MgCl 2 (228 mg, 2.4 mmol) in THF (10 mL) stirring at 50 C for 2 h was added the above solution. The …
Number of citations: 17 www.sciencedirect.com
KL Granberg, ZQ Yuan, B Lindmark… - Journal of Medicinal …, 2018 - ACS Publications
The mechanism-based risk for hyperkalemia has limited the use of mineralocorticoid receptor antagonists (MRAs) like eplerenone in cardio-renal diseases. Here, we describe the …
Number of citations: 17 pubs.acs.org
D Harrison, MG Bock, JR Doedens… - ACS Medicinal …, 2022 - ACS Publications
The NLRP3 inflammasome is a multiprotein complex that facilitates activation and release of the proinflammatory cytokines interleukin-1β (IL-1β) and IL-18 in response to infection or …
Number of citations: 5 pubs.acs.org
T Jiang - 2021 - search.proquest.com
… was added a mixture of magnesium chloride and potassium 3-methoxy-3-oxopropanoate in one portion to afford crude β-ketoester 2 without further purification. Meanwhile, tosyl …
Number of citations: 2 search.proquest.com
WT Shewa - 2018 - search.proquest.com
The triquinane framework has attracted considerable interest since Woodward first synthesized triquinacene in 1964 as a means of preparing dodecahedrane. Many members of the …
Number of citations: 0 search.proquest.com

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